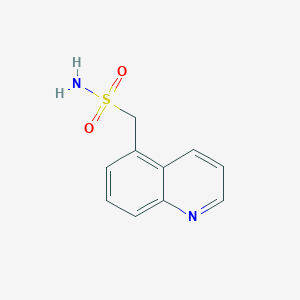
(Quinolin-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Quinolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, are identified as potent inhibitors of methionine aminopeptidase (MetAP). These compounds show varied inhibitory potencies on different metal forms of Escherichia coli MetAP and are dependent on metal concentration. The inhibition mechanism involves forming a metal complex at the enzyme's active site, which is further stabilized by hydrogen bonds and metal interactions (Huang et al., 2006).
Antitumor Activity
A series of methanesulfonamides, similar to quinolinyl sulfonamides, have been synthesized and analyzed for their antitumor activity. The replacement of certain moieties in these compounds showed a reduction in their anticancer activity and their ability to intercalate into double-stranded DNA (Chilin et al., 2009).
Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, a group including quinolinyl methanesulfonamides, have been investigated for their adsorption characteristics and inhibition of mild steel corrosion. These compounds act as mixed-type inhibitors, forming a protective film on mild steel surfaces, and their adsorption follows the Langmuir isotherm model (Olasunkanmi et al., 2016).
Interaction with Methyl Acetate
Studies on the interaction of methyl acetate with quinoxaline derivatives, including quinolinyl methanesulfonamides, have been conducted to understand their volumetric and acoustic properties. These studies provide insight into solute-solute, solute-solvent, and solvent-solvent interactions in these mixtures (Raphael et al., 2015).
Remote Sulfonylation
The remote sulfonylation of quinolinyl benzamide derivatives at specific positions has been developed, utilizing sodium sulfinates as sulfide sources. This process yields a series of derivatives in an environmentally friendly manner with minimal unpleasant odor (Xia et al., 2016).
Synthesis of Novel PI3K Inhibitors
Compounds including 2-substituted-3-sulfonamino-5-(quinolin-6-yl)benzamides, similar to quinolinyl methanesulfonamides, have been synthesized and evaluated as novel PI3K inhibitors and anticancer agents. These compounds have shown significant antiproliferative activities against various human cancer cell lines (Shao et al., 2014).
Safety and Hazards
The safety information for (Quinolin-5-yl)methanesulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary target of (Quinolin-5-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known that the compound binds to the methionine aminopeptidase, potentially inhibiting its function .
Biochemical Pathways
By inhibiting Methionine aminopeptidase, it could potentially disrupt the maturation of proteins, affecting various downstream cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site in the body .
Result of Action
Given its target, it is likely that it affects protein synthesis and maturation, potentially leading to a disruption in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body .
Biochemical Analysis
Biochemical Properties
Quinoline compounds are known to interact with diverse biological targets like proteins, receptors, and enzymes . The nature of these interactions could be due to the unique structure of the quinoline ring, which allows it to form stable complexes with various biomolecules .
Cellular Effects
One of the quinoline derivatives has shown activity against a non-small cell lung cancer cell line, A549 . This suggests that (Quinolin-5-yl)methanesulfonamide might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline compounds are known to be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Properties
IUPAC Name |
quinolin-5-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIXRBGWTVLLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)
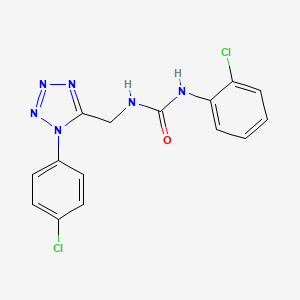
methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
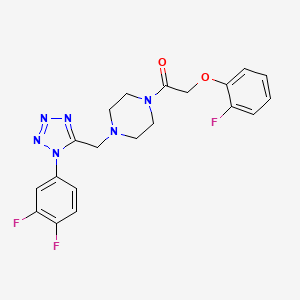
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)
![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)
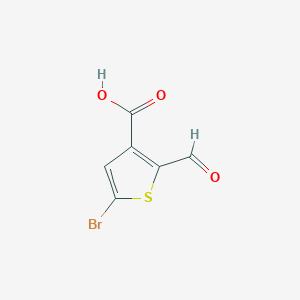
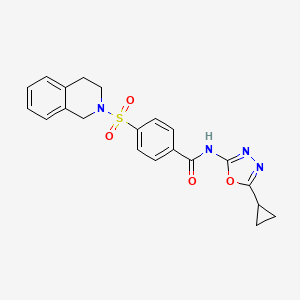
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

